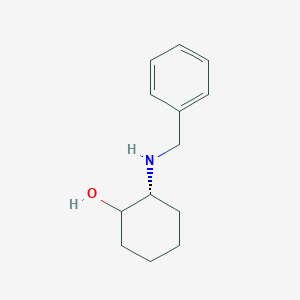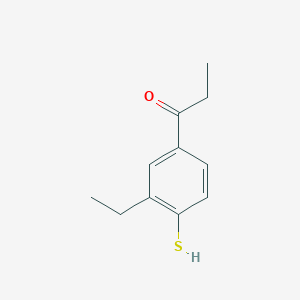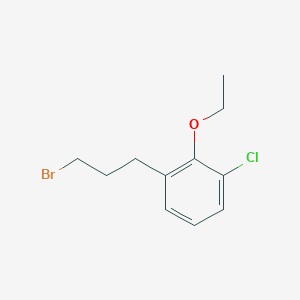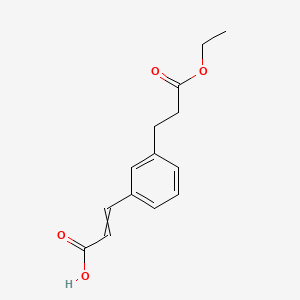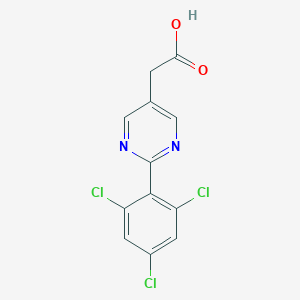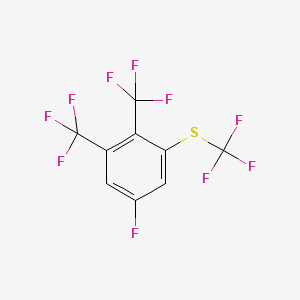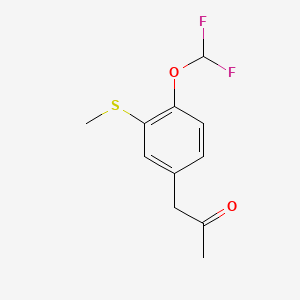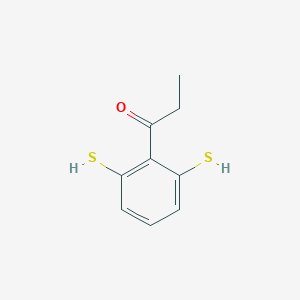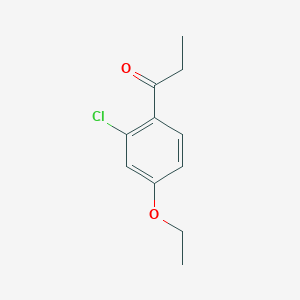![molecular formula C12H19NO3 B14051830 tert-butyl (5S)-5-methyl-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14051830.png)
tert-butyl (5S)-5-methyl-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CIS-5-METHYL-7-OXO-2-AZA-BICYCLO[3.2.0]HEPTANE-2-CARBOXYLIC ACID TERT-BUTYL ESTER: is a complex organic compound with the molecular formula C12H19NO3 . This compound is characterized by its bicyclic structure, which includes a seven-membered ring fused to a three-membered ring, and a tert-butyl ester functional group. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CIS-5-METHYL-7-OXO-2-AZA-BICYCLO[3.2.0]HEPTANE-2-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions.
Introduction of the methyl group: This step involves selective methylation.
Oxidation to introduce the keto group: This is typically done using oxidizing agents such as PCC (Pyridinium chlorochromate).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
CIS-5-METHYL-7-OXO-2-AZA-BICYCLO[3.2.0]HEPTANE-2-CARBOXYLIC ACID TERT-BUTYL ESTER undergoes various types of chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC and KMnO4.
Reduction: Reducing agents such as NaBH4 (Sodium borohydride) and LiAlH4 (Lithium aluminium hydride) are used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and esters.
Aplicaciones Científicas De Investigación
CIS-5-METHYL-7-OXO-2-AZA-BICYCLO[3.2.0]HEPTANE-2-CARBOXYLIC ACID TERT-BUTYL ESTER has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of CIS-5-METHYL-7-OXO-2-AZA-BICYCLO[3.2.0]HEPTANE-2-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets, such as enzymes. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. This inhibition can occur through various pathways, including competitive and non-competitive inhibition .
Comparación Con Compuestos Similares
Similar Compounds
- CIS-7-OXO-2-AZA-BICYCLO[3.2.0]HEPTANE-2-CARBOXYLIC ACID TERT-BUTYL ESTER
- 2-AZABICYCLO[3.2.0]HEPTANE-2-CARBOXYLIC ACID, 5-METHYL-7-OXO-, 1,1-DIMETHYLETHYL ESTER
Uniqueness
CIS-5-METHYL-7-OXO-2-AZA-BICYCLO[3.2.0]HEPTANE-2-CARBOXYLIC ACID TERT-BUTYL ESTER is unique due to the presence of the methyl group at the 5-position, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical properties .
Propiedades
Fórmula molecular |
C12H19NO3 |
|---|---|
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
tert-butyl (5S)-5-methyl-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-5-12(4)7-8(14)9(12)13/h9H,5-7H2,1-4H3/t9?,12-/m0/s1 |
Clave InChI |
VTTYZMLUZRUKBA-ACGXKRRESA-N |
SMILES isomérico |
C[C@@]12CCN(C1C(=O)C2)C(=O)OC(C)(C)C |
SMILES canónico |
CC12CCN(C1C(=O)C2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,6R)-7,7-dichloro-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide](/img/structure/B14051752.png)
